molecular formula C19H29N7O B5557710 3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

カタログ番号 B5557710
分子量: 371.5 g/mol
InChIキー: YIWYSURKQCTPNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that exhibit interesting biological and pharmacological properties due to their structural complexity. The presence of triazole, pyrazole, and piperidine rings suggests potential receptor binding capabilities and chemical reactivity. Research in this area often focuses on understanding these compounds' interactions with biological targets and their synthesis and structural analysis.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, starting from simple precursors to gradually introduce various functional groups. Key steps may include nucleophilic substitutions, cyclizations, and amide formation reactions. Each step is carefully designed to ensure the correct regio- and stereochemistry of the final product. For example, the synthesis of related compounds involves the condensation of piperidinones, pyrazolones, and malononitrile under both chemical and electrochemical conditions, providing a pathway to substituted piperidine derivatives (A. M. Shestopalov et al., 2002).

科学的研究の応用

Receptor Ligand Applications

This compound has been studied for its potential as a high-affinity ligand at human dopamine receptors, specifically D4 receptors. Research indicates that modifications to its structure could significantly affect its affinity and selectivity towards these receptors, suggesting its utility in studying receptor interactions and the development of therapeutic agents targeting neurological disorders (Rowley et al., 1997).

Synthetic Methodologies

The compound has also been explored within the context of synthetic chemistry. Studies have detailed methods for synthesizing related piperidine and azole derivatives, providing insights into novel synthetic routes that could be applied in the creation of diverse chemical libraries for drug discovery and material science (Shevchuk et al., 2012).

Pharmaceutical Patent Analysis

An analysis of pharmaceutical patents highlighted the compound's relevance in the context of drug development, specifically mentioning its utility in the design of selective serotonin receptor agonists. This underscores its potential contribution to the development of new therapeutic agents for treating neurological and psychiatric conditions (Habernickel, 2001).

Molecular Interaction Studies

Research on the molecular interactions of related compounds with cannabinoid receptors can provide insights into the design of receptor antagonists or agonists. These studies are crucial for understanding the pharmacological profile of compounds targeting the CB1 cannabinoid receptor, which has implications for treating a range of conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).

Adenosine Receptor Antagonism

The compound's framework has been utilized in the development of adenosine receptor antagonists, highlighting its role in creating agents with potential applications in cardiovascular diseases, neurodegenerative disorders, and cancer. Modifications to the chemical structure have been shown to affect water solubility and pharmacological activity, demonstrating the compound's versatility for therapeutic applications (Baraldi et al., 2012).

特性

IUPAC Name

[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O/c1-23-12-16(11-20-23)19(27)26-10-6-7-15(13-26)18-22-21-17(24(18)2)14-25-8-4-3-5-9-25/h11-12,15H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWYSURKQCTPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。